
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin: ist eine organische Verbindung, die zur Klasse der Tetrahydroisochinoline gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms in der 5. Position und einer Isobutylgruppe in der 2. Position am Tetrahydroisochinolingerüst aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin umfasst typischerweise die folgenden Schritte:
Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung des Ausgangsmaterials, das häufig ein substituiertes Isochinolin ist.
Bromierung: Die Bromierung des Isochinolinderivats wird mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Dichlormethan durchgeführt. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt.
Isobutylierung: Die Einführung der Isobutylgruppe erfolgt durch eine Alkylierungsreaktion. Dies kann mit Isobutylbromid in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) oder Natriumhydrid (NaH) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) erfolgen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen stellt eine gleichbleibende Qualität und Skalierbarkeit sicher.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3), was zur Bildung entsprechender Chinolinderivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung von Dihydroderivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können am Bromatom auftreten, wobei Nucleophile wie Amine oder Thiole das Brom ersetzen und neue Derivate bilden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.
Substitution: Nucleophile in polaren aprotischen Lösungsmitteln wie DMF oder DMSO.
Hauptprodukte
Oxidation: Chinolinderivate.
Reduktion: Dihydroisochinolinderivate.
Substitution: Amino- oder Thio-substituierte Isochinoline.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Chemie wird 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung vielfältiger chemischer Bibliotheken für die Arzneimittelforschung und -entwicklung.
Biologie
Diese Verbindung hat potenzielle Anwendungen in der biologischen Forschung, insbesondere im Studium von Enzyminhibitoren und Rezeptormodulatoren. Ihre Derivate können biologische Aktivität aufweisen, die für therapeutische Zwecke genutzt werden kann.
Medizin
In der pharmazeutischen Chemie werden Derivate von 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin auf ihr Potenzial als pharmazeutische Wirkstoffe untersucht. Sie können Eigenschaften wie entzündungshemmende, analgetische oder Antikrebsaktivitäten besitzen.
Industrie
In der Industrie kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Ihre bromierte Struktur macht sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin und seinen Derivaten hängt von ihren spezifischen molekularen Zielstrukturen ab. Diese Verbindungen können mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Beispielsweise können sie die Enzymfunktion durch Bindung an das aktive Zentrum hemmen oder die Rezeptor-Signalwege verändern, indem sie als Agonisten oder Antagonisten wirken.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-1,2,3,4-tetrahydroisochinolin: Fehlt die Isobutylgruppe, wodurch es weniger hydrophob ist.
2-Isobutyl-1,2,3,4-tetrahydroisochinolin: Fehlt das Bromatom, was sich auf seine Reaktivität und potenzielle biologische Aktivität auswirkt.
5-Chlor-2-isobutyl-1,2,3,4-tetrahydroisochinolin: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom, was seine chemischen und biologischen Eigenschaften verändern kann.
Einzigartigkeit
Das Vorhandensein sowohl des Bromatoms als auch der Isobutylgruppe in 5-Brom-2-isobutyl-1,2,3,4-tetrahydroisochinolin verleiht ihm einzigartige chemische Eigenschaften, wie z. B. erhöhte Hydrophobie und spezifische Reaktivitätsmuster. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3 |
InChI-Schlüssel |
GRVYBKNKHZVUIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCC2=C(C1)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)




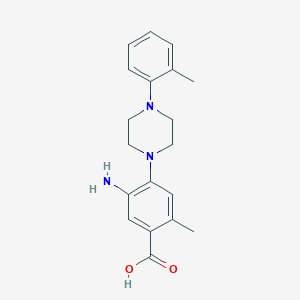
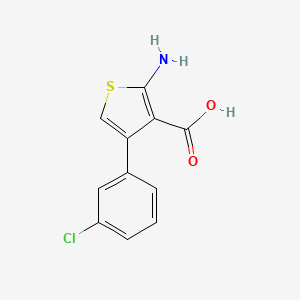
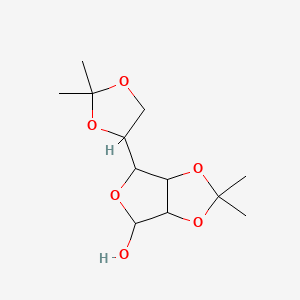
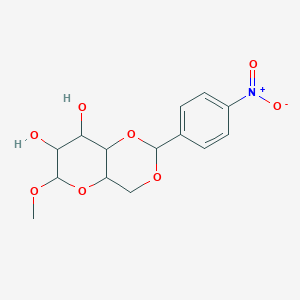
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

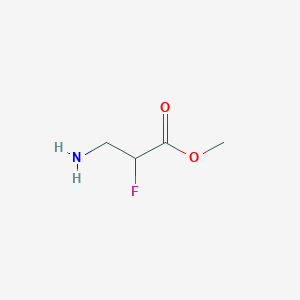

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
